Cas no 150374-72-4 (N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide)
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxamide, N,N-dimethyl-2-(methylthio)-
- N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
- HMS1432K07
- EN300-8100685
- PJY
- N3,N3-dimethyl-2-(methylthio)nicotinamide
- SR-01000638693-1
- AKOS009074094
- IDI1_011966
- 150374-72-4
- Maybridge3_000579
- Z144495212
- N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide
- CCG-49223
-
- MDL: MFCD00177795
- Inchi: 1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3
- InChI Key: KORZBTDVYBSAMM-UHFFFAOYSA-N
- SMILES: C1(SC)=NC=CC=C1C(N(C)C)=O
Computed Properties
- Exact Mass: 196.06703418Da
- Monoisotopic Mass: 196.06703418Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.5Ų
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8100685-0.05g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 95.0% | 0.05g |
$407.0 | 2025-02-21 | |
| Enamine | EN300-8100685-0.1g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 95.0% | 0.1g |
$427.0 | 2025-02-21 | |
| Enamine | EN300-8100685-0.25g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 95.0% | 0.25g |
$447.0 | 2025-02-21 | |
| Enamine | EN300-8100685-0.5g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 95.0% | 0.5g |
$465.0 | 2025-02-21 | |
| Enamine | EN300-8100685-1g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 90% | 1g |
$485.0 | 2023-09-02 | |
| Enamine | EN300-8100685-2.5g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 95.0% | 2.5g |
$949.0 | 2025-02-21 | |
| Enamine | EN300-8100685-5g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 90% | 5g |
$1406.0 | 2023-09-02 | |
| Enamine | EN300-8100685-10g |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide |
150374-72-4 | 90% | 10g |
$2085.0 | 2023-09-02 | |
| A2B Chem LLC | AW52952-1mg |
N3,N3-dimethyl-2-(methylthio)nicotinamide |
150374-72-4 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | AW52952-5mg |
N3,N3-dimethyl-2-(methylthio)nicotinamide |
150374-72-4 | 5mg |
$272.00 | 2024-04-20 |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
Professional Introduction to N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 150374-72-4)
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, a compound with the chemical formula C9H13NOS, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The CAS number 150374-72-4 serves as a unique identifier, ensuring precise classification and retrieval of relevant scientific data.
The N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide structure consists of a pyridine core substituted with a methylsulfanyl group at the 2-position and an amide functional group at the 3-position. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating various chemical transformations useful in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in these diseases. For instance, its ability to interact with specific protein targets may lead to the development of novel therapeutic agents.
The amide group in the molecular structure is particularly noteworthy, as it serves as a key pharmacophore in many bioactive molecules. The amide linkage can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. Additionally, the methylsulfanyl moiety contributes to the compound's solubility and metabolic stability, factors that are crucial for drug efficacy and safety. These characteristics make N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide a promising candidate for further investigation.
Advances in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have identified potential binding pockets on target proteins where N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide may exert its effects. These virtual screening approaches have accelerated the drug discovery process by narrowing down candidates for experimental validation.
The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by amide bond formation. The use of chiral auxiliaries or asymmetric catalysis can enhance enantioselectivity, which is essential for developing enantiomerically pure drugs with improved pharmacokinetic profiles.
In conclusion, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 150374-72-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity position it as a valuable scaffold for drug discovery. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in the development of next-generation medications.
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